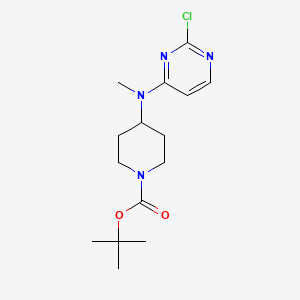

Tert-butyl 4-((2-chloropyrimidin-4-yl)(methyl)amino)piperidine-1-carboxylate

Description

Tert-butyl 4-((2-chloropyrimidin-4-yl)(methyl)amino)piperidine-1-carboxylate is a heterocyclic compound featuring a piperidine core substituted with a tert-butoxycarbonyl (Boc) protecting group and a 2-chloropyrimidine moiety connected via a methylamino linker. This compound is a key intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other bioactive molecules. Its structural complexity allows for diverse modifications, making it a versatile building block in drug discovery pipelines .

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 4-[(2-chloropyrimidin-4-yl)-methylamino]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23ClN4O2/c1-15(2,3)22-14(21)20-9-6-11(7-10-20)19(4)12-5-8-17-13(16)18-12/h5,8,11H,6-7,9-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLXRJQNOZOYUJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)N(C)C2=NC(=NC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.82 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Tert-butyl 4-((2-chloropyrimidin-4-yl)(methyl)amino)piperidine-1-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and case studies that highlight its pharmacological significance.

Molecular Formula: C₁₄H₂₀ClN₃O₂

Molecular Weight: 297.79 g/mol

CAS Number: 1001754-82-0

IUPAC Name: tert-butyl 4-{[(2-chloropyrimidin-4-yl)(methyl)amino]methyl}piperidine-1-carboxylate

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl piperidine carboxylate with 2-chloropyrimidine derivatives under basic conditions. The reaction is conducted in a solvent such as ethanol, followed by purification through chromatography to yield the desired product in high purity .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various physiological processes. The presence of the chloropyrimidine moiety enhances its binding affinity and selectivity towards these targets, potentially leading to therapeutic effects.

Pharmacological Effects

- Anticancer Activity:

- Anti-inflammatory Effects:

-

Antimicrobial Activity:

- Certain derivatives exhibit antimicrobial properties against a range of pathogens, suggesting potential applications in treating infectious diseases.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications on the pyrimidine ring and piperidine structure can significantly influence the biological activity of the compound. For instance, the introduction of different substituents on the pyrimidine ring can enhance potency and selectivity against specific targets .

| Modification | Effect on Activity |

|---|---|

| Substituent on pyrimidine | Increased binding affinity |

| Alteration in piperidine | Changes in pharmacokinetics |

| Variation in alkyl chain | Modulation of lipophilicity |

Case Studies

- In Vitro Studies:

- In Vivo Efficacy:

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 4-((2-chloropyrimidin-4-yl)(methyl)amino)piperidine-1-carboxylate is primarily researched for its potential as a pharmaceutical agent. Its structure suggests it may interact with biological targets relevant to various diseases.

Anticancer Activity

Research indicates that compounds containing chloropyrimidine moieties exhibit anticancer properties. The incorporation of the piperidine ring enhances the compound's ability to penetrate biological membranes, potentially increasing its efficacy against cancer cells. Studies have shown that derivatives of chloropyrimidines can inhibit tumor growth by targeting specific pathways involved in cell proliferation and survival .

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, making it a candidate for further development as an antibacterial agent . The mechanism of action is hypothesized to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

The biological activity of this compound has been assessed through various in vitro assays.

Enzyme Inhibition

Inhibitory effects on specific enzymes have been documented, which could lead to applications in treating diseases where these enzymes play a critical role. For instance, enzyme inhibitors derived from pyrimidine structures are known to modulate pathways involved in inflammation and cancer .

Receptor Interaction

Studies have suggested that this compound may interact with neurotransmitter receptors, indicating potential applications in neuropharmacology. This interaction could provide insights into developing treatments for neurological disorders such as depression or anxiety .

Synthesis and Characterization

A detailed synthesis route involves the reaction of tert-butyl piperidine carboxylate with 2-chloropyrimidine derivatives under controlled conditions, yielding the target compound with high purity . Characterization techniques such as NMR and mass spectrometry confirm the structural integrity and purity of the synthesized compound.

Pharmacokinetic Studies

Pharmacokinetic evaluations have shown favorable absorption and distribution characteristics, suggesting that the compound could achieve therapeutic concentrations in vivo . Further studies are needed to assess its metabolism and excretion profiles.

Data Table: Summary of Applications

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloropyrimidine Moiety

The 2-chloropyrimidine group is highly reactive toward nucleophilic substitution due to the electron-withdrawing effect of the pyrimidine ring. This enables displacement of the chlorine atom under mild conditions.

Key Observations :

-

Reactivity follows the order: 2-position > 4-position on pyrimidine .

-

Steric hindrance from the methylamino group may slightly reduce substitution rates compared to non-substituted analogs.

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to yield the free piperidine amine, enabling further functionalization.

Notes :

Functionalization of the Piperidine Amine

After Boc removal, the piperidine nitrogen undergoes alkylation, acylation, or sulfonylation.

Mechanistic Insight :

-

The methylamino group on the pyrimidine does not interfere with piperidine reactivity due to spatial separation.

Catalytic Cross-Coupling Reactions

The chloropyrimidine group participates in palladium-catalyzed couplings, expanding structural diversity.

Optimization Data :

-

Yields for Suzuki couplings range from 55% to 90%, depending on steric demand .

-

Elevated temperatures (80–100°C) are required for Buchwald-Hartwig aminations .

Oxidation and Reduction Pathways

The methylamino group and pyrimidine ring undergo redox transformations.

Challenges :

-

Over-oxidation of the pyrimidine ring is common.

-

Catalytic hydrogenation may require prolonged reaction times .

Stability Under Physiological Conditions

The compound demonstrates moderate stability in aqueous environments, with degradation pathways including:

Comparison with Similar Compounds

Tert-butyl 4-((2-chloropyrimidin-4-yl)oxy)piperidine-1-carboxylate

- Structural Difference: The methylamino linker (–N(CH₃)–) is replaced by an ether oxygen (–O–) .

- Lipophilicity: Increased logP due to the absence of a polar amine, which may enhance membrane permeability.

- Synthesis : Prepared via nucleophilic aromatic substitution (SNAr) between tert-butyl 4-hydroxypiperidine-1-carboxylate and 2,4-dichloropyrimidine .

Tert-butyl 4-(2-chloropyrimidin-4-yl)piperazine-1-carboxylate (CAS 221050-88-0)

- Structural Difference : The piperidine ring is replaced by piperazine, introducing an additional nitrogen atom .

- Implications :

- Solubility : Piperazine derivatives often exhibit higher aqueous solubility due to increased polarity.

- Conformational Flexibility : The piperazine ring may adopt different binding poses in enzyme active sites compared to piperidine.

- Similarity Score : 0.66 (based on molecular fingerprint comparison) .

Tert-butyl 4-[[(6-chloropyrimidin-4-yl)amino]methyl]piperidine-1-carboxylate (CAS 939986-79-5)

- Structural Difference: The methylamino linker is replaced by an aminomethyl (–CH₂NH–) group .

- Implications :

- Hydrogen Bonding : The additional NH group could enhance interactions with target proteins.

- Metabolic Stability : The primary amine may increase susceptibility to oxidative metabolism.

Tert-butyl 4-((2-chloro-6-methylpyrimidin-4-yl)oxy)piperidine-1-carboxylate

Tert-butyl 3-((2-chloropyrimidin-4-yl)methyl)piperidine-1-carboxylate (CAS 1263285-45-5)

- Structural Difference : The substituent is attached at the 3-position of the piperidine ring instead of the 4-position .

- Implications :

- Spatial Orientation : Altered spatial arrangement may affect binding to chiral targets.

- Synthetic Accessibility : Positional isomerism complicates regioselective synthesis.

Key Structural Modifications and Their Impacts

Q & A

Basic: What are the standard synthetic protocols for preparing this compound in academic research?

The synthesis typically involves multi-step reactions, including nucleophilic substitution and protection/deprotection strategies. For example, tert-butyl carbamate (Boc) protection of the piperidine nitrogen is critical to prevent unwanted side reactions. A coupling reaction between 2-chloropyrimidin-4-amine and a methylated piperidine intermediate under basic conditions (e.g., NaH or K₂CO₃ in DMF) is often employed . Post-synthesis purification via column chromatography or recrystallization ensures high purity. Reaction yields can be optimized by controlling stoichiometry, temperature (e.g., 0–20°C for sensitive steps), and inert atmospheres for air-sensitive intermediates .

Basic: Which spectroscopic and analytical methods are recommended for structural characterization?

Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methylamino and chloropyrimidine groups) .

- HPLC-MS : To verify molecular weight and assess purity (>95% by area normalization) .

- X-ray Crystallography : For unambiguous structural determination using programs like SHELXL .

- FT-IR : To identify functional groups (e.g., carbonyl stretching from the Boc group at ~1680–1720 cm⁻¹) .

Advanced: How can researchers resolve contradictions in NMR data during structural analysis?

Discrepancies in peak splitting or integration may arise from dynamic rotational barriers or solvent effects. To address this:

- Compare experimental data with computational predictions (e.g., DFT calculations for chemical shifts).

- Validate structures via X-ray crystallography using SHELX programs, which provide high-resolution bond angles and torsional conformations .

- Use 2D NMR (COSY, HSQC) to resolve overlapping signals .

Advanced: What strategies optimize reaction yields in multi-step syntheses of this compound?

- Catalytic Systems : Use Pd catalysts (e.g., Pd(OAc)₂) for coupling reactions to enhance efficiency .

- Protection Strategies : Boc groups stabilize intermediates but require acidic deprotection (e.g., TFA), which must be carefully timed to avoid side reactions .

- Workup Optimization : Extract products with ethyl acetate to improve recovery of polar intermediates. Monitor reactions by TLC to terminate at optimal conversion .

Advanced: How should researchers assess the compound’s stability under varying storage conditions?

- Thermal Stability : Conduct accelerated degradation studies at 40–60°C to simulate long-term storage. Monitor decomposition via HPLC .

- Light Sensitivity : Store in amber vials under nitrogen if UV-vis spectra indicate photodegradation.

- Incompatibilities : Avoid strong oxidizers (e.g., peroxides), which may degrade the Boc group .

Advanced: What in vitro assays are suitable for evaluating its biological activity?

- Kinase Inhibition Assays : Test against target kinases (e.g., EGFR or CDK2) using fluorescence-based ADP-Glo™ kits .

- Cellular Uptake Studies : Use LC-MS/MS to quantify intracellular concentrations in cancer cell lines .

- Cytotoxicity Screening : Employ MTT assays on HEK293 or HeLa cells to determine IC₅₀ values .

Advanced: How can structural analogs be designed to improve pharmacokinetic properties?

- Bioisosteric Replacement : Substitute the chloropyrimidine group with fluorinated analogs to enhance metabolic stability .

- Solubility Modifications : Introduce polar groups (e.g., hydroxyl or amine) on the piperidine ring while retaining Boc protection for controlled release .

- Prodrug Strategies : Replace tert-butyl with enzymatically cleavable groups (e.g., pivaloyloxymethyl) for targeted delivery .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.